N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide

ROMK inhibitor Kir1.1 ion channel electrophysiology

Researchers requiring selective ROMK blockade without hERG liability face limited options; generic substitution risks cardiac safety. This compound (CAS 1203114-36-6) solves that with a 3,400× selectivity window over hERG and >30,000 nM IC50 against Nav1.5/Cav1.2, enabling clean diuretic response characterization in perfused kidney and telemetry models. - 3,400× ROMK-over-hERG selectivity eliminates QT-prolongation confounds at 20 nM effective concentration. - Clean ancillary profile (Nav1.5 IC50 >30 µM, Cav1.2 IC50 30 µM) ensures unambiguous target engagement. - cLogP ~1.3 supports in vivo dosing with low CNS penetration risk versus sigma-active comparators.

Molecular Formula C13H23N5O
Molecular Weight 265.361
CAS No. 1203114-36-6
Cat. No. B2883008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide
CAS1203114-36-6
Molecular FormulaC13H23N5O
Molecular Weight265.361
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NCCNC(=O)C(C)C)N(C)C
InChIInChI=1S/C13H23N5O/c1-9(2)12(19)14-6-7-15-13-16-10(3)8-11(17-13)18(4)5/h8-9H,6-7H2,1-5H3,(H,14,19)(H,15,16,17)
InChIKeyUKMZNCDPZBBQNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ROMK Inhibitor – Compound Class & Procurement Profile


N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)isobutyramide is a synthetic small-molecule ROMK (Kir1.1) inhibitor belonging to the 2,4-diaminopyrimidine class [1]. Its core structure features a 4-dimethylamino-6-methylpyrimidine linked via an ethylenediamine spacer to an isobutyramide terminus, a scaffold that has been explored in multiple patent families for diuretic and cardiovascular indications [2]. The compound is primarily supplied as a research-grade tool molecule for ion-channel pharmacology studies.

1

ROMK (Kir1.1) inhibitor for ion channel pharmacology studies

2

2,4-diaminopyrimidine scaffold; research-grade tool compound

3

Supplied for electrophysiology and functional flux assay workflows

ROMK Inhibitor Selectivity vs. Analogs


Although multiple 2,4-diaminopyrimidine ROMK inhibitors have been disclosed, subtle variations in the amine substituents and linker length profoundly alter selectivity against the hERG potassium channel and other off-targets [1]. The specific combination of a 4-dimethylamino group and an ethylene-linked isobutyramide tail in this compound yields a distinct polar surface area and basicity profile that, based on class-level SAR, is predicted to reduce hERG liability compared to analogs bearing bulkier or more lipophilic amine substituents [2]. Consequently, generic substitution without head-to-head electrophysiology data risks introducing unforeseen cardiac safety signals or loss of on-target potency.

Linker/Amine Sensitivity

Subtle changes in amine substituents or linker length may shift hERG selectivity vs. ROMK potency profile.

Data Gap for Direct Swap

Without head-to-head electrophysiology data, generic analog substitution risks unexpected off-target cardiac ion channel engagement.

Lipophilic Analogs

Bulkier or more lipophilic 2,4-diaminopyrimidine analogs may alter polar surface area and hERG liability; direct interchange requires validation.

Differentiation Evidence vs. Closest Analogs


ROMK Inhibition Potency: Electrophysiology

In whole-cell voltage-clamp assays on Kir1.1 (ROMK1) channels, the compound achieved an IC50 of 10 nM [1]. This places it in the low-nanomolar range characteristic of advanced lead compounds, though the closest patent analog (BDBM195013, US9206198, Example 78) reached 3 nM under identical conditions, indicating a 3.3-fold potency difference [2].

ROMK IC50 (Patch Clamp)
Reported
10 nM vs. 3 nM (comparator BDBM195013); 3.3-fold lower potency

Supports ROMK inhibition potency context in whole-cell electrophysiology.

Human Kir1.1 in CHO cells, pH 7.4, 2°C.

ROMK inhibitor Kir1.1 ion channel electrophysiology

Functional ROMK Blockade (Thallium Flux)

In a 384-well FLIPR-Tetra thallium flux assay using HEK-hKir1.1 cells, the compound inhibited ROMK-mediated thallium uptake with an IC50 of 20 nM [1]. By comparison, a structurally distinct ROMK inhibitor, ROMK-IN-32, exhibits an IC50 of 35 nM in a similar functional assay .

Functional Blockade (Tl+ Flux)
Reported
20 nM vs. 35 nM (ROMK-IN-32); 1.75-fold more potent

Reported functional ROMK inhibition in thallium flux assay.

HEK-hKir1.1 cells, FLIPR-Tetra, 384-well format.

ROMK thallium flux functional assay

hERG Selectivity Window

The compound demonstrated an IC50 of 34,000 nM against hERG (human ERG expressed in HEK-293 cells) by automated voltage clamp [1], yielding a ROMK/hERG selectivity index of 3,400-fold. In contrast, ROMK-IN-32 displays a hERG IC50 of 22,000 nM and a selectivity index of approximately 630-fold .

hERG Selectivity Window
Reported
34,000 nM vs. 22,000 nM (ROMK-IN-32); ~5.4-fold wider selectivity

Supports ROMK/hERG selectivity screening context.

Human ERG in HEK-293, automated voltage clamp.

hERG cardiac safety selectivity

Sigma Receptor Selectivity

Unlike the prototypical sigma receptor antagonist BD-1047, which contains a 3,4-dichlorophenyl motif, this compound lacks aromatic halogens critical for sigma-1/sigma-2 binding [1]. While direct sigma receptor binding data for this compound has not been publicly reported, the absence of the key pharmacophore suggests a reduced probability of sigma-mediated off-target effects compared to halogenated pyrimidine analogs [1].

Sigma Receptor Risk
Class-level inference
No aromatic halogen; predicted >100-fold weaker σ1 binding

Structural absence suggests lower sigma receptor interference probability.

Direct binding data not reported; verify experimentally.

sigma receptor off-target selectivity

Renal Distribution Physicochemical Profile

The compound's calculated polar surface area (PSA) of 83.5 Ų and moderate lipophilicity (cLogP ~1.3) align with the physicochemical envelope associated with renal transporter substrate activity [1]. In comparison, the more lipophilic ROMK inhibitor ROMK-IN-32 (cLogP ~3.5) shows a 2.2 log-unit higher lipophilicity, which may favor hepatic clearance over renal retention .

Predicted Lipophilicity (cLogP)
Class-level inference
~1.3 vs. ~3.5 (ROMK-IN-32); 2.2 log units lower

Lower lipophilicity may favor renal over hepatic distribution in models.

Calculated value; confirm with experimental logD.

physicochemical properties renal distribution drug-likeness

ROMK Inhibitor – Research & Procurement Scenarios


Ex Vivo Kidney Perfusion with Selective ROMK Blocker

The compound's 3,400× selectivity for ROMK over hERG [1] makes it an ideal tool for isolated perfused kidney models where hERG-mediated QT prolongation must be avoided. At 20 nM, effective ROMK blockade is achievable without approaching the micromolar concentrations that could engage hERG, enabling clean diuretic response characterization.

In Vivo Telemetry CV Pharmacology

For blood pressure telemetry studies in rats or dogs, the compound's moderate lipophilicity (cLogP ~1.3) and low nanomolar ROMK potency [1] suggest that therapeutic diuresis can be achieved at doses unlikely to cause CNS penetration or sigma-receptor-mediated behavioral side effects, in contrast to comparator BD-1047 [2].

Kinase Selectivity Counter-Screening Panel

Given its clean off-target profile against Nav1.5 (IC50 >30,000 nM) and Cav1.2 (IC50 30,000 nM) [1], this compound can serve as a selective ROMK reference standard in broad-panel selectivity screens, allowing chemists to benchmark novel ROMK inhibitors against a well-characterized, low-liability lead.

Kir1.1 Selectivity Filter Structure-Function Studies

The compound's 4-dimethylamino-6-methylpyrimidine core and ethylene linker provide a defined pharmacophore for site-directed mutagenesis and molecular dynamics simulations of the Kir1.1 pore, especially when compared to analogs with bulkier substituents that may induce different binding poses [1].

Application
Selection Property
Validation Focus
Ex vivo kidney perfusion studies
ROMK/hERG selectivity profile
hERG counter-screen in perfusion model
Cardiovascular telemetry studies
Moderate lipophilicity and CNS exclusion
Off-target sigma receptor and CNS penetration endpoints
Kinase/ion channel selectivity panels
Reported off-target ion channel selectivity
NaV1.5 and CaV1.2 counter-screen data
Kir1.1 structure-function studies
Defined pharmacophore for pore mutagenesis
Binding pose analysis by MD simulations
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